1-氯庚烷-2-醇

描述

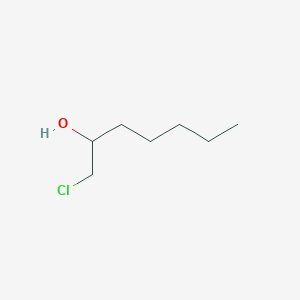

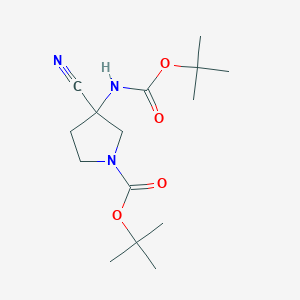

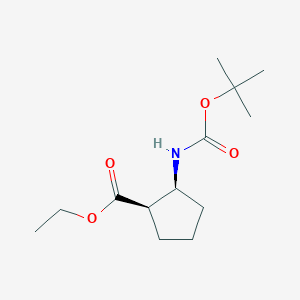

1-Chloroheptan-2-ol is a chemical compound with the molecular formula C7H15ClO and a molecular weight of 150.64600 . It is used in scientific research and has applications in organic synthesis, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of 1-Chloroheptan-2-ol involves several steps. One synthetic route involves the use of 1,2-epoxyheptane as a precursor . Other methods involve the use of butylmagnesium and epichlorohydrin .Molecular Structure Analysis

The molecular structure of 1-Chloroheptan-2-ol consists of seven carbon atoms, fifteen hydrogen atoms, one chlorine atom, and one oxygen atom . The exact mass is 150.08100 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Chloroheptan-2-ol include a molecular weight of 150.64600 . Other properties such as density, boiling point, melting point, and flash point are not specified .科学研究应用

分子识别和光谱学

1-氯庚烷-2-醇在分子识别中发挥着重要作用。一项研究表明了它在使用核磁共振或荧光光谱法区分酸异构体中的效用。此过程涉及通过化学和生物催化步骤衍生的光学纯 2-(喹啉-8-基氧基)环己烷-1-醇,它可以有效检测各种酸异构体,并在分子分析中具有实际应用的潜力 (Khanvilkar & Bedekar, 2018).

晶体系统中的质子转移研究

1-氯庚烷-2-醇也参与了晶体系统中质子转移的研究。在 77 K 下对 γ 射线的庚烷/癸烷/1-氯庚烷晶体进行的研究表明氯代癸烷的选择性形成,有助于理解此类系统中的质子转移机制 (Slabbinck, Demeyer, & Ceulemans, 2000).

分子内氢键的调查

在分子光谱学领域,1-氯庚烷-2-醇已被用于研究分子内氢键。含有此化合物的混合物的微波傅里叶变换光谱揭示了有关分子构象和氢键的信息,有助于我们理解分子结构和相互作用 (Goldstein, Snow, & Howard, 2006).

转移氢化中的催化

1-氯庚烷-2-醇与催化有关,尤其是在转移氢化过程中。一项涉及离子液体基 Ru(II)-亚磷酸酯化合物的研究表明了其在催化各种酮的转移氢化中的有效性,显示出高转化率和在化学合成中的潜在应用 (Aydemir et al., 2014).

细菌脱卤研究

在微生物学中,1-氯庚烷-2-醇已被用于研究细菌脱卤过程。研究表明,某些细菌菌株可以脱卤 1-氯庚烷等化合物,有助于我们理解微生物代谢和环境生物修复 (Omori & Alexander, 1978).

非线性光学性质分析

1-氯庚烷-2-醇用于分析非线性光学性质。对 1-(2,5-二甲氧基-苯偶氮)-萘-2-醇的研究强调了 1-氯庚烷-2-醇在理解分子中的电荷转移相互作用和非线性性质中的重要性,这对光电子学和光子学具有影响 (Sreenath, Joe, & Rastogi, 2018).

气态构象分析

该化合物一直是其气态构象分析的主题。一项涉及电子衍射和从头算分子轨道计算的研究揭示了旋转构象异构体的分子结构的见解,为气相化学领域做出了贡献 (Richardson & Hedberg, 1997).

β-受体阻滞剂前体的合成

1-氯庚烷-2-醇在合成具有潜在 β 受体阻滞剂活性的化合物中很重要。已经开发了制备具有高对映体过量的 1-(苯并噻唑-2-基硫代)-3-氯丙烷-2-醇的方法,表明其在药物合成中的作用 (Nunno et al., 2000).

电子转移研究

此外,1-氯庚烷-2-醇已用于电子转移研究。涉及 1-氯庚烷-2-醇的 Co2Fv(CO)4 的阳极氧化提供了对有机金属化学中电子转移过程的见解 (Nafady & Geiger, 2008).

安全和危害

作用机制

Target of Action

Chloroalkanes, the class of compounds to which 1-chloroheptan-2-ol belongs, generally undergo reactions known as free radical substitution .

Mode of Action

1-Chloroheptan-2-ol, as a chloroalkane, likely undergoes a free radical substitution reaction . This process involves three stages: initiation, propagation, and termination . Initiation is the production of free radicals by homolytic fission of a covalent bond, usually requiring UV light . Propagation is the reaction of a free radical with a molecule to produce another free radical . Termination is the combination of two free radicals to form a single molecule .

Biochemical Pathways

The compound’s potential to participate in free radical substitution reactions suggests it could influence a variety of biochemical processes, particularly those involving the generation or quenching of free radicals .

Pharmacokinetics

Pharmacokinetic principles suggest that the compound’s properties, such as its molecular weight , could influence its bioavailability and distribution within the body .

Result of Action

Given its potential to participate in free radical substitution reactions, it could potentially influence a variety of cellular processes, particularly those involving the generation or quenching of free radicals .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the rate and extent of chemical reactions.

属性

IUPAC Name |

1-chloroheptan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO/c1-2-3-4-5-7(9)6-8/h7,9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOHTJPTRQIWDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloroheptan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3022039.png)

![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B3022041.png)

![{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride](/img/structure/B3022043.png)

![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3022046.png)